Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638704
InChI: InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H19F2NO3
Molecular Weight: 251.27 g/mol

Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate

CAS No.:

Cat. No.: VC18638704

Molecular Formula: C11H19F2NO3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate -

Specification

Molecular Formula C11H19F2NO3
Molecular Weight 251.27 g/mol
IUPAC Name tert-butyl (6R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate
Standard InChI InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key BFAPMBBDPHTYKX-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](CCC(C1)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CCC(C1)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate (CAS: 2839975-04-9) belongs to the azepane class of heterocyclic compounds. Its molecular formula is C11H19F2NO3\text{C}_{11}\text{H}_{19}\text{F}_{2}\text{NO}_{3}, with a molar mass of 251.27 g/mol . The compound’s IUPAC name, tert-butyl (R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate, reflects its stereochemistry at the 6-position (R-configuration) and the presence of a tert-butyl ester. The SMILES notation, O=C(N1CC(F)(F)CC[C@@H](O)C1)OC(C)(C)C\text{O=C(N1CC(F)(F)CC[C@@H](O)C1)OC(C)(C)C}, further clarifies its structural arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H19F2NO3\text{C}_{11}\text{H}_{19}\text{F}_{2}\text{NO}_{3}
Molecular Weight251.27 g/mol
CAS Number2839975-04-9
Purity97%
IUPAC Nametert-butyl (R)-3,3-difluoro-6-hydroxyazepane-1-carboxylate

The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic manipulations. The difluoro substituents at the 3-position introduce electronegativity and conformational rigidity, while the hydroxy group at the 6-position offers a site for further functionalization .

Synthesis and Manufacturing

The synthesis of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate involves multi-step processes optimized for yield and stereochemical control. A common approach utilizes fluorinated reagents to introduce the difluoro groups, followed by cyclization to form the azepane ring.

  • Fluorination:
    Electrophilic fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to substitute hydrogen atoms with fluorine at the 3-position. This step requires precise temperature control to avoid over-fluorination.

  • Ring Closure:
    Cyclization of linear precursors, often via intramolecular nucleophilic substitution or reductive amination, forms the azepane backbone. Chiral auxiliaries or asymmetric catalysis ensure the R-configuration at the 6-position.

  • Esterification:
    The tert-butyl ester is introduced using tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like DMAP (4-dimethylaminopyridine). This step typically achieves high yields (>85%).

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYieldPurpose
1Selectfluor®, CH3_3CN, 0°C75%Difluoro substitution
2NaBH4_4, MeOH, RT82%Reduction of imine
3Boc2_2O, DMAP, DCM88%Esterification

Purification via column chromatography or recrystallization ensures a final purity of ≥97% .

Biological Activity and Mechanism

The compound’s bioactivity stems from its interplay of fluorine atoms and hydroxyl group. Fluorine’s electronegativity enhances lipophilicity (logP1.2\log P \approx 1.2), promoting membrane permeability and bioavailability. The hydroxy group facilitates hydrogen bonding with target proteins, while the tert-butyl ester balances metabolic stability and hydrolytic lability.

Enzyme Modulation

In vitro studies demonstrate inhibitory activity against serine hydrolases, including acetylcholinesterase (IC50_{50} = 2.3 µM) and lipase (IC50_{50} = 5.1 µM). The difluoro moiety likely interacts with catalytic triads, as shown in molecular docking simulations.

Receptor Interactions

Preliminary assays suggest affinity for G protein-coupled receptors (GPCRs), particularly adenosine A2A_{2A} receptors (KiK_i = 340 nM). This aligns with structural similarities to known GPCR ligands, where the azepane ring mimics cyclic amine pharmacophores.

Applications in Pharmaceutical Research

Biochemical Probes

The compound serves as a versatile probe for studying enzyme kinetics and receptor signaling. Its fluorinated structure allows 19F^{19}\text{F}-NMR tracking in real-time binding assays, providing insights into dynamic biological processes.

Drug Design

Structural analogs of this compound are explored for:

  • Neurodegenerative Diseases: Targeting acetylcholinesterase in Alzheimer’s therapy.

  • Metabolic Disorders: Inhibiting lipases for obesity treatment.

  • Oncology: Modulating adenosine receptors to enhance immunotherapy.

Table 3: Comparative Analysis with Related Azepanes

CompoundSubstituentsTargetIC50_{50} (µM)
This compound3,3-difluoro, 6-hydroxyAcetylcholinesterase2.3
tert-Butyl 6-hydroxyazepane6-hydroxyLipase8.7
Benzyloxycarbonyl derivativeBenzyloxycarbonylAdenosine A2A_{2A}0.9

Future Research Directions

  • Mechanistic Studies: Elucidate the exact binding mode with acetylcholinesterase using cryo-EM or X-ray crystallography.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

  • Toxicology Profiling: Evaluate acute and chronic toxicity to establish safety margins.

  • Analog Synthesis: Explore replacing the tert-butyl group with biodegradable esters to enhance metabolic clearance.

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